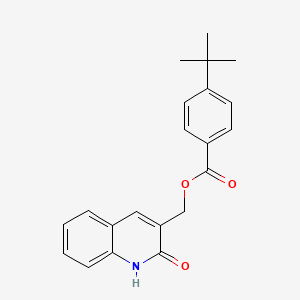
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate, also known as HMBB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate is not fully understood, but it is believed to involve the interaction of the compound with proteins and enzymes. This compound has been found to inhibit the activity of certain enzymes, which could explain its anti-inflammatory and anti-cancer properties. This compound has also been found to bind to metal ions, which could explain its use as a ligand in the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been found to reduce inflammation and tumor growth. This compound has also been found to have low toxicity, making it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the compound is relatively new and has not been extensively studied, so its potential side effects and long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for research on (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it into a drug for these indications. Another direction is to study its interactions with proteins and enzymes to identify new drug targets. Additionally, further research could be done on its use as a ligand in the synthesis of metal-organic frameworks and its potential applications in materials science.
Métodos De Síntesis
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate can be synthesized via a multi-step process starting from 2-hydroxyquinoline and 4-tert-butylbenzoyl chloride. The reaction involves the formation of an ester bond between the two compounds, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new drugs. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)17-10-8-14(9-11-17)20(24)25-13-16-12-15-6-4-5-7-18(15)22-19(16)23/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSJYBZGKABPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

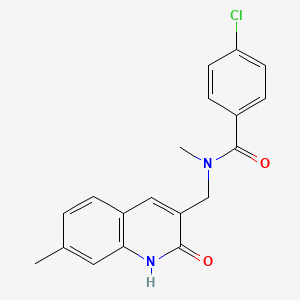
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)
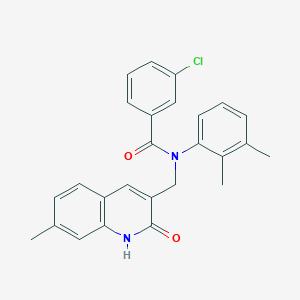
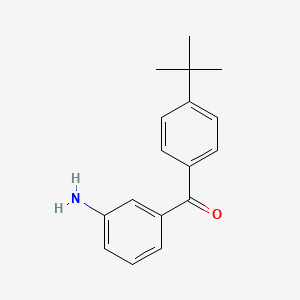

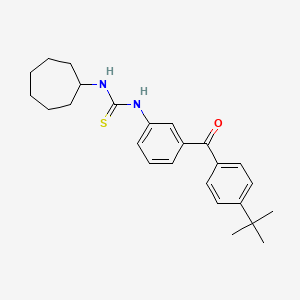
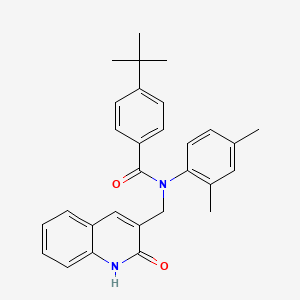
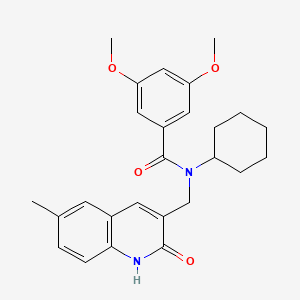
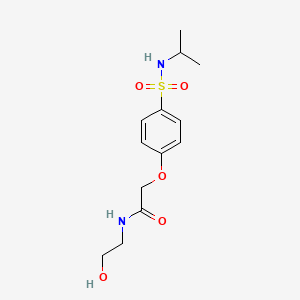
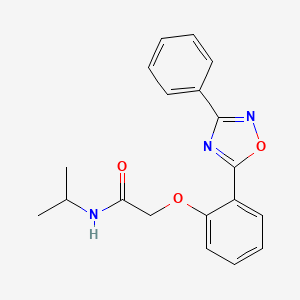
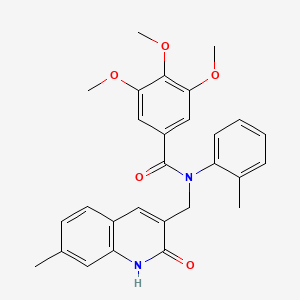
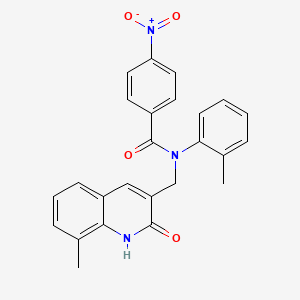
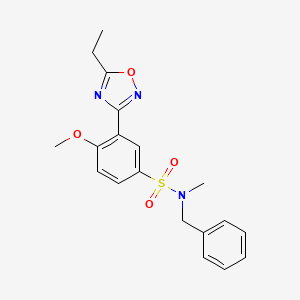
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)